N-Lupinylphthalimide
Overview
Description
N-Lupinylphthalimide is a derivative of the simplest quinolizidine alkaloid, lupinine. This compound is synthesized by modifying naturally occurring alkaloids, which opens up possibilities for creating highly effective, selective, and stereospecific biologically active substances . The chemical structure of this compound includes a phthalimide group attached to the lupinine molecule, making it a promising synthon for various derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Lupinylphthalimide is synthesized using the Gabriel method. The optimal synthesis conditions involve the interaction of chlorolupinine with potassium phthalimide in dimethylformamide (DMF) as the solvent . The reaction mixture is boiled for 8 hours and then cooled. After settling for 15 hours, the reaction mixture is dissolved in ice water and extracted with chloroform .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The reaction is monitored using thin-layer chromatography and the product is isolated by recrystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions: N-Lupinylphthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Substitution: this compound can undergo substitution reactions with nucleophiles such as alkyl halides under Mitsunobu conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with nickel or rhodium catalysts, zinc in hydrochloric acid.
Substitution: Alkyl halides, Mitsunobu conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
N-Lupinylphthalimide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Lupinylphthalimide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the chemical structure of lupinine, which enhances its biological activity . The exact molecular targets and pathways are still under investigation, but it is believed that the phthalimide group plays a crucial role in its activity .
Comparison with Similar Compounds
N-Lupinylphthalimide can be compared with other similar compounds, such as:
N-Isonicotinoylphthalimide: Similar in structure but with an isonicotinoyl group instead of a lupinyl group.
Phthalimide Derivatives: Various phthalimide derivatives with different substituents, used in similar applications.
Uniqueness: this compound is unique due to its combination of the lupinine alkaloid with the phthalimide group, which provides distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17-14-7-1-2-8-15(14)18(22)20(17)12-13-6-5-11-19-10-4-3-9-16(13)19/h1-2,7-8,13,16H,3-6,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHKXSCEURLJGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394054 | |
Record name | N-Lupinylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99812-93-8 | |
Record name | N-Lupinylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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